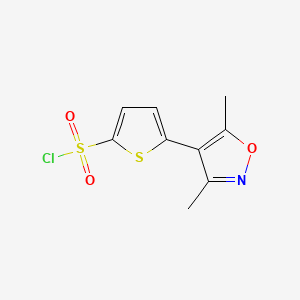

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Description

Properties

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBKVHRJMPOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride CAS number

An In-depth Technical Guide to 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Executive Summary: This document provides a comprehensive technical overview of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic pathway, and its core reactivity. Emphasis is placed on its application as a versatile building block for constructing complex molecular architectures, particularly for the synthesis of novel sulfonamides. Detailed experimental protocols, safety considerations, and the strategic importance of its constituent heterocyclic systems—isoxazole and thiophene—are discussed to provide researchers and drug development professionals with a practical and scientifically grounded resource.

Introduction: A Heterocyclic Scaffold of Interest

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the core of a vast number of approved pharmaceuticals. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a molecule that strategically combines three key functional and structural motifs: a thiophene ring, an isoxazole ring, and a highly reactive sulfonyl chloride group.

-

The Thiophene Ring: An electron-rich aromatic system, the thiophene ring is a well-established bioisostere of the benzene ring, often used to modulate physicochemical properties like lipophilicity and metabolic stability.[1]

-

The Isoxazole Ring: This five-membered heterocycle is a prominent feature in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and its relative metabolic stability.[2] The specific 3,5-dimethyl-4-yl substitution pattern offers a defined steric and electronic profile for molecular recognition.

-

The Sulfonyl Chloride Group: This functional group is a powerful electrophile, primarily serving as a precursor to sulfonamides.[1][3] The sulfonamide linkage is a cornerstone of medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, and enzyme inhibitors.[3]

The convergence of these three components in a single molecule makes 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride a high-value scaffold for generating libraries of novel compounds for biological screening.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical reagent. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Property | Value | Source |

| CAS Number | 1268334-97-9 | [4] |

| Molecular Formula | C₉H₈ClNO₃S₂ | [4] |

| Molecular Weight | 277.75 g/mol | N/A |

| Purity | ≥ 95.0% | [4] |

| Physical Form | Solid | N/A |

| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | N/A |

| InChI Key | Not available in search results | N/A |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-bromothiophene and 3,5-dimethylisoxazole-4-boronic acid.

Caption: Proposed two-step synthesis of the title compound.

Mechanistic Discussion

-

Step 1: Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between aromatic rings. It is chosen for its high functional group tolerance and typically high yields. The thiophene ring's bromine atom is coupled with the boronic acid on the isoxazole to create the core bi-heterocyclic scaffold.

-

Step 2: Chlorosulfonation: This is an electrophilic aromatic substitution reaction. The thiophene ring is electron-rich and susceptible to electrophiles.[5] Chlorosulfonic acid (ClSO₃H) is a potent sulfonating agent. The substitution is expected to occur preferentially at the 5-position (alpha to the sulfur atom), which is the most activated site on the thiophene ring when the 2-position is substituted.[5] The presence of the electron-donating sulfur atom in the thiophene ring activates the 5-position for electrophilic attack.[5] The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.

Core Reactivity: The Sulfonyl Chloride Hub

The synthetic utility of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride stems almost entirely from the high reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.

Caption: Reactivity workflow with various nucleophiles.

The most common and valuable transformation is its reaction with primary or secondary amines to form sulfonamides.[3] This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct. This reaction is fundamental to combinatorial chemistry and drug discovery efforts.

Exemplary Experimental Protocol: Sulfonamide Synthesis

This protocol describes a general procedure for the synthesis of an N-aryl sulfonamide derivative, a common objective in medicinal chemistry programs.

Objective: To synthesize N-(4-methoxyphenyl)-5-(3,5-dimethyl-4-isoxazolyl)thiophene-2-sulfonamide.

Materials:

-

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.1 eq)

-

Pyridine (anhydrous, 3-5 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add anhydrous pyridine (3-5 eq) to the solution and stir for 5 minutes.

-

In a separate flask, dissolve p-anisidine (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the p-anisidine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the pure sulfonamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As a sulfonyl chloride, this compound requires careful handling.

-

Hazards: Sulfonyl chlorides are corrosive and lachrymatory. The compound is classified with H-phrase H314, indicating it causes severe skin burns and eye damage.[4]

-

Moisture Sensitivity: It will react with water (hydrolyze) to form the corresponding sulfonic acid and hydrochloric acid.[1] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent. Work should be performed in a well-ventilated fume hood.

Conclusion

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a highly functionalized and synthetically valuable building block. Its well-defined structure, combining the desirable isoxazole and thiophene heterocycles with a reactive sulfonyl chloride handle, makes it an attractive starting material for creating diverse libraries of potential therapeutic agents. The straightforward reactivity of the sulfonyl chloride group, particularly in forming robust sulfonamide linkages, provides a reliable and efficient route for lead generation and optimization in drug discovery campaigns. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the research laboratory.

References

- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.

- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV

- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV

- 5-(3-Isoxazolyl)-2-thiophenesulfonyl chloride AldrichCPR. Sigma-Aldrich.

- 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g. SciSupplies.

- 2-Thiophenesulfonyl chloride. MySkinRecipes.

- 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. CAS Common Chemistry.

- Thiophen-2-ylmethanesulfonyl chloride. Benchchem.

- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.

-

Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][6]Triazines: Synthesis and Photochemical Properties. MDPI.

Sources

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride molecular weight

An In-depth Technical Guide to 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a heterocyclic building block of significant interest in medicinal chemistry. The document is structured to deliver foundational knowledge and practical insights, beginning with a detailed analysis of its core physicochemical properties, centered on its molecular weight. Subsequent sections elucidate its synthetic pathway, key reactivity patterns, and applications in modern drug discovery. By integrating theoretical principles with actionable protocols and safety guidelines, this guide serves as an essential resource for professionals leveraging this versatile reagent in the synthesis of novel therapeutic agents.

Core Physicochemical Properties: The Foundation of Application

A precise understanding of a compound's physical and chemical identity is the bedrock of its effective use in research and development. These properties govern everything from reaction stoichiometry to analytical characterization.

Molecular Identity and Structure

-

Systematic Name: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

-

Molecular Formula: C₉H₈ClN₂O₃S₂

-

CAS Number: 1268334-97-9[1]

The structure features a sulfonyl chloride functional group on a thiophene ring, which is itself substituted with a dimethyl isoxazole moiety. This combination of a highly reactive electrophilic center (the sulfonyl chloride) and a biologically relevant heterocyclic scaffold makes it a valuable synthetic intermediate.

Molecular Weight: The Stoichiometric Imperative

The molecular weight is the single most critical parameter for ensuring quantitative accuracy and reproducibility in chemical synthesis. It directly translates mass into molar equivalents, which is the language of chemical reactions.

The calculated molecular weight of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is 291.75 g/mol .

Table 1: Elemental Composition and Contribution to Molecular Weight

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Sulfur | S | 2 | 32.065 | 64.130 |

| Total | 291.75 |

Causality: Precise weighing of the reagent based on this molecular weight is non-negotiable for achieving desired reaction outcomes. Inaccurate quantification leads to improper stoichiometry, resulting in diminished yields, increased formation of impurities, and complex purification challenges.

Synthesis and Purification Protocol

The preparation of this reagent involves the chlorosulfonation of the parent heterocycle, a reaction that requires careful control over conditions to manage its exothermic nature and prevent degradation.

Synthetic Workflow Overview

The process begins with the precursor, 4-(thiophen-2-yl)-3,5-dimethylisoxazole, which is then subjected to an electrophilic substitution reaction with a strong chlorosulfonating agent.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Safety Precaution: This protocol involves highly corrosive reagents. All operations must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and subsequently cooled under a positive pressure of dry nitrogen to ensure an anhydrous environment. This is critical as sulfonyl chlorides readily hydrolyze in the presence of moisture.

-

Reagent Setup: The flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Charge the flask with 4-(thiophen-2-yl)-3,5-dimethylisoxazole (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C using an ice/water bath.

-

Chlorosulfonation: Add chlorosulfonic acid (2.5 eq) to the dropping funnel. Add the acid dropwise to the stirred solution over 45-60 minutes. The slow addition and external cooling are essential to manage the highly exothermic nature of the reaction and prevent unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC) until consumption of the starting material is complete.

-

Quenching: In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This quenching step must be done with extreme caution as it neutralizes excess chlorosulfonic acid and generates HCl gas.

-

Workup & Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a solvent system like ethanol/water to yield the final product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is derived from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a wide range of nucleophiles.

Nucleophilic Sulfonylation: A Gateway to Bioactive Molecules

The primary reaction is the sulfonylation of nucleophiles such as primary or secondary amines to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry.

Sources

An In-depth Technical Guide to the Structural Elucidation of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and chemical synthesis. Heterocyclic sulfonyl chlorides, in particular, serve as versatile intermediates but can present challenges related to their stability and reactivity. This guide provides a comprehensive, multi-technique strategy for the structural elucidation of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. We will move beyond a simple recitation of techniques to explain the causality behind the analytical workflow, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and chemical derivatization creates a self-validating system for structural confirmation. This document is intended for researchers, chemists, and analytical scientists who require a robust framework for characterizing complex heterocyclic molecules.

The Analytical Challenge: Defining the Structural Questions

The target molecule, 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, is comprised of three key fragments: a 3,5-dimethylisoxazole ring, a thiophene ring, and a sulfonyl chloride functional group. While a synthetic route may propose this specific arrangement, rigorous analytical validation is required to confirm it. The primary analytical questions are:

-

Composition: Does the molecule have the correct elemental formula (C₉H₈ClNO₃S₂)?

-

Functional Groups: Are the expected functional groups, particularly the sulfonyl chloride, present?

-

Connectivity & Isomerism: Are the fragments connected in the proposed manner (isoxazole C4 to thiophene C5; sulfonyl chloride at thiophene C2)? Have any undesired isomers been formed?

Answering these questions requires a logical progression of analytical techniques, where each step builds upon the last to assemble a complete and irrefutable structural picture.

Caption: Proposed structure of the target molecule.

The Elucidation Workflow: A Synergistic Approach

A robust elucidation strategy does not rely on a single piece of evidence. Instead, it integrates orthogonal techniques into a workflow that systematically resolves ambiguity. Our approach begins with confirming the molecular formula and key functional groups before moving to the definitive mapping of the atomic framework.

Caption: Logical workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Formula

Expertise & Experience: Before investing significant time in NMR, it is critical to confirm that the compound has the correct mass. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a mass measurement with enough accuracy to predict a unique elemental formula. Furthermore, the presence of chlorine and a second sulfur atom provides a highly characteristic isotopic pattern that serves as a powerful diagnostic fingerprint.

Trustworthiness: The combination of an accurate mass measurement and a matching isotopic pattern provides very high confidence in the elemental composition, ruling out a vast number of alternative possibilities at the outset.

Expected Mass Spectral Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₈ClNO₃S₂ | Based on the proposed structure. |

| Monoisotopic Mass | 292.9634 | Calculated for the most abundant isotopes (¹²C₉¹H₈³⁵Cl¹⁴N¹⁶O₃³²S₂). |

| [M+H]⁺ Ion (HRMS) | 293.9712 | The protonated species, commonly observed in ESI+. The target for accurate mass measurement. |

| Isotopic Pattern | A+2 peak (~69% intensity of A) | Dominated by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), plus contributions from ³⁴S.[1] |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Method:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Mass Range: m/z 100-500.

-

Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

-

Data Analysis:

-

Extract the exact mass of the most intense peak in the isotopic cluster for the parent ion.

-

Compare the measured exact mass with the theoretical mass for the [M+H]⁺ ion.

-

Compare the observed isotopic pattern with the theoretically calculated pattern for C₉H₈ClNO₃S₂.

-

Infrared Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: Infrared (IR) spectroscopy is a fast, non-destructive technique perfect for identifying key functional groups. For this molecule, its primary utility is the unambiguous confirmation of the sulfonyl chloride moiety (-SO₂Cl), which exhibits two very strong and characteristic stretching vibrations.[1][2]

Trustworthiness: The intensity and position of the asymmetric and symmetric SO₂ stretches are highly reliable indicators of the sulfonyl group. Their presence strongly supports the proposed structure, while their absence would immediately invalidate it.

Expected Infrared Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1370 - 1390 | SO₂ Asymmetric Stretch | Strong |

| 1170 - 1190 | SO₂ Symmetric Stretch | Strong |

| ~3100 | Aromatic C-H Stretch (Thiophene) | Medium-Weak |

| 2900 - 3000 | Aliphatic C-H Stretch (Methyl) | Medium-Weak |

| 1500 - 1600 | C=C / C=N Ring Stretches | Medium |

| 500 - 600 | S-Cl Stretch | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Process the spectrum (e.g., ATR correction) and identify the key absorption bands, comparing them to the expected values.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy puts them together. A full suite of 1D and 2D NMR experiments is required to definitively establish the connectivity and rule out isomers. The choice of solvent is critical; due to the reactivity of sulfonyl chlorides, a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆ must be used to prevent hydrolysis.[3]

Trustworthiness: A complete set of 2D NMR data (COSY, HSQC, HMBC) provides a network of through-bond correlations. When this network is self-consistent and matches only one possible structure, the elucidation is considered definitive.

¹H NMR: Proton Environment Mapping

The proton NMR should account for all 8 hydrogen atoms. The key is to analyze the chemical shifts, integration values (proton count), and splitting patterns (multiplicity).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet (d) | 1H | H3 (Thiophene) | Adjacent to the strongly electron-withdrawing -SO₂Cl group, causing significant deshielding. Coupled to H4. |

| ~7.2 - 7.4 | Doublet (d) | 1H | H4 (Thiophene) | Less deshielded than H3. Coupled to H3. |

| ~2.5 | Singlet (s) | 3H | CH₃ (Isoxazole) | One of the two distinct methyl groups. No adjacent protons results in a singlet. |

| ~2.3 | Singlet (s) | 3H | CH₃ (Isoxazole) | The second distinct methyl group, with a slightly different chemical environment. |

¹³C NMR: Carbon Skeleton Visualization

The ¹³C NMR spectrum should reveal all 9 unique carbon atoms of the molecule.

| Predicted δ (ppm) | Assignment |

| 160 - 170 | C3/C5 (Isoxazole) |

| 140 - 150 | C2/C5 (Thiophene) |

| 125 - 135 | C3/C4 (Thiophene) |

| 110 - 120 | C4 (Isoxazole) |

| 10 - 15 | CH₃ (Isoxazole) |

2D NMR: Establishing Unambiguous Connectivity

-

COSY (¹H-¹H Correlation): This experiment is expected to show a single critical cross-peak connecting the two thiophene doublets (~7.9 ppm and ~7.3 ppm), proving they are adjacent and coupled to each other.

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment will definitively link each proton signal to the carbon it is directly attached to, confirming the assignments made in the 1D spectra.

-

HMBC (¹H-¹³C Long-Range Correlation): This is the most powerful experiment for piecing the fragments together. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

Thiophene H4 to Isoxazole C4: This correlation is the "smoking gun," proving the C-C bond between the two rings at the correct positions.

-

Isoxazole Methyl Protons to Isoxazole Ring Carbons (C3, C4, C5): These correlations confirm the position of the methyl groups on the isoxazole ring.

-

Thiophene H4 to Thiophene C2 and C5: These correlations help confirm the 2,5-disubstitution pattern on the thiophene ring.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments. Ensure the HMBC experiment is optimized for typical 2-3 bond couplings (~8 Hz).

-

-

Data Analysis: Process and analyze the spectra using appropriate software to identify peaks, couplings, and correlations to build the final structure.

Chemical Derivatization: Orthogonal Confirmation

Expertise & Experience: Even with comprehensive NMR data, a chemical reaction that specifically targets the most reactive functional group provides an invaluable layer of validation. The sulfonyl chloride is highly electrophilic and will readily react with a nucleophile like an amine to form a stable sulfonamide.[3][4] This transformation should result in predictable changes across all spectroscopic techniques, thus "validating" the initial assignment.

Protocol: Synthesis of a Sulfonamide Derivative

-

Reaction Setup: Dissolve 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Amine Addition: Add a simple secondary amine such as morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude sulfonamide by flash column chromatography if necessary.

-

Characterization: Subject the purified sulfonamide to HRMS, IR, and NMR analysis.

Expected Analytical Changes Post-Derivatization

-

HRMS: The molecular weight will increase by the mass of the morpholine fragment minus HCl (an increase of 86.06 g/mol ).

-

IR: The characteristic S-Cl stretch will disappear. The strong SO₂ stretches will remain. New C-H and C-N stretches from the morpholine ring will appear.

-

¹H NMR: New signals corresponding to the morpholine protons will appear, typically around 3.7 ppm and 3.2 ppm. The chemical shifts of the adjacent thiophene protons may shift slightly.

Conclusion: Synthesizing the Evidence

The structural elucidation of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques.

-

Mass Spectrometry confirms the correct elemental formula, C₉H₈ClNO₃S₂, via accurate mass and a characteristic isotopic signature.

-

Infrared Spectroscopy provides rapid and definitive evidence for the presence of the critical sulfonyl chloride functional group.

-

A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) maps the complete atomic framework, establishing the precise connectivity between the isoxazole and thiophene rings and the location of all substituents, ruling out isomeric possibilities.

-

Chemical Derivatization into a stable sulfonamide offers a final, self-validating layer of proof, confirming the identity and reactivity of the sulfonyl chloride moiety.

By following this rigorous, multi-faceted workflow, researchers can achieve an unambiguous and defensible structural assignment, ensuring the integrity of their chemical matter for subsequent research and development.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Baran, P. S., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

-

Klanic, M., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry. [Link]

Sources

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a key heterocyclic building block for drug discovery and materials science. The proposed synthesis is strategically designed in two main stages: the construction of the core bi-heterocyclic intermediate, 5-(3,5-dimethyl-4-isoxazolyl)thiophene, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a regioselective chlorosulfonation to yield the final product. This document offers detailed, step-by-step protocols, mechanistic insights, and critical process considerations intended for researchers, chemists, and professionals in the field of pharmaceutical and chemical development.

Introduction

The convergence of distinct heterocyclic scaffolds into a single molecular entity is a powerful strategy in modern medicinal chemistry for exploring novel chemical space and generating compounds with unique pharmacological profiles. The target molecule, 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, exemplifies this approach by uniting the isoxazole and thiophene ring systems. The isoxazole moiety is a cornerstone in numerous pharmaceuticals, valued for its role as a bioisostere and its diverse biological activities.[1][2][3] The thiophenesulfonyl chloride group is a versatile functional handle, primarily used for the synthesis of sulfonamides, a class of compounds with a rich history in drug development.

This guide delineates a logical and field-proven synthetic strategy, emphasizing reaction causality, safety, and scalability. We will proceed from a retrosynthetic analysis to detailed experimental protocols for each key transformation.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of the target molecule suggests two primary bond disconnections: the C-S bond of the sulfonyl chloride and the C-C bond linking the isoxazole and thiophene rings. The most strategically sound approach involves forming the sulfonyl chloride in the final step from a stable precursor, thereby avoiding the handling of a highly reactive intermediate throughout the synthesis.

The key C-C bond formation between the C4 position of the isoxazole and the C5 position of the thiophene is best achieved through modern cross-coupling methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it the preferred method over harsher classical techniques like Ullmann condensations.[4][5][6][7]

This leads to the following proposed synthetic pathway:

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Core Intermediate: 5-(3,5-Dimethyl-4-isoxazolyl)thiophene

This stage focuses on the assembly of the central bi-heterocyclic scaffold through a three-step sequence: synthesis of 3,5-dimethylisoxazole, its subsequent bromination to form the coupling partner, and the final Suzuki-Miyaura cross-coupling.

Synthesis of Precursor I: 4-Bromo-3,5-dimethylisoxazole

Step 1a: Synthesis of 3,5-Dimethylisoxazole

The isoxazole ring is efficiently constructed via the cyclocondensation of a 1,3-dicarbonyl compound, 2,4-pentanedione (acetylacetone), with hydroxylamine. This reaction is a classic and reliable method for forming the isoxazole core.[1]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pentanedione (1.0 eq) and ethanol (approx. 3 mL per gram of dione).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

-

Add the aqueous hydroxylamine solution to the stirred solution of 2,4-pentanedione.

-

Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,5-dimethylisoxazole, which can be purified by distillation if necessary.

Step 1b: Bromination of 3,5-Dimethylisoxazole

The C4 position of the 3,5-dimethylisoxazole ring is activated towards electrophilic substitution. Bromination can be achieved using elemental bromine in a suitable solvent.

Experimental Protocol:

-

Dissolve 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates full consumption of the starting material.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

-

Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or distillation to obtain 4-bromo-3,5-dimethylisoxazole.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forging the C-C bond between the two heterocyclic rings.[6][8] It involves the palladium-catalyzed reaction between the organoboron species (thiophene-2-boronic acid) and the organohalide (4-bromo-3,5-dimethylisoxazole).

Mechanism Overview:

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3,5-dimethylisoxazole (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/water 4:1 or Toluene/Ethanol/water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 5-(3,5-dimethyl-4-isoxazolyl)thiophene.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for heteroaryl couplings. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | DME/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides thermal energy to drive the catalytic cycle. |

| Expected Yield | 70-90% | Based on literature for similar couplings.[4] |

Part 2: Final Step: Regioselective Chlorosulfonation

The final transformation introduces the sulfonyl chloride functional group onto the thiophene ring. Thiophene is highly susceptible to electrophilic substitution, typically at the C2 position. The presence of the deactivating isoxazolyl group at C5 further ensures that the incoming electrophile (the chlorosulfonium ion) will be directed to the vacant and most activated C2 position.

Chlorosulfonation Protocol

Chlorosulfonic acid is a highly reactive and corrosive reagent that must be handled with extreme care in a well-ventilated fume hood. An alternative, milder method involves using a complex of sulfuryl chloride and dimethylformamide (DMF).[9] However, the classical approach with chlorosulfonic acid is often effective.[10][11]

Experimental Protocol (using Chlorosulfonic Acid):

-

Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3-5 eq) to 0 °C.

-

Slowly add 5-(3,5-dimethyl-4-isoxazolyl)thiophene (1.0 eq) portion-wise or as a solution in a dry, inert solvent (e.g., dichloromethane), keeping the internal temperature below 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours.

-

The reaction is quenched by slowly and carefully pouring the mixture onto crushed ice. This step is highly exothermic and must be performed with caution behind a blast shield.

-

The precipitated solid product is collected by vacuum filtration.

-

If the product does not precipitate, extract the aqueous mixture with a solvent like dichloromethane.

-

Wash the collected solid or the organic extract with cold water to remove residual acid, then with a cold, dilute sodium bicarbonate solution, and finally with brine.

-

Dry the product over anhydrous Na₂SO₄ (if extracted) or in a vacuum desiccator (if filtered). The crude 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is often used directly in the next step without further purification due to its reactivity.

Overall Synthesis Workflow

Caption: Complete workflow for the synthesis pathway.

Conclusion

The synthesis of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride can be reliably executed through a well-planned, multi-step sequence. The key strategic elements are the formation of the C-C bond using a palladium-catalyzed Suzuki-Miyaura coupling and the final-step, regioselective installation of the sulfonyl chloride group. The protocols detailed in this guide are based on established and robust chemical transformations, providing a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate. Careful execution and adherence to safety protocols, particularly during the bromination and chlorosulfonation steps, are paramount.

References

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved from [Link]

-

MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.com. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Priya, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Machetti, F., et al. (2007). Isoxazoles and isoxazolines by 1,3-dipolar cycloaddition base catalysed condensation of primary nitro compounds with dipolarophiles. European Journal of Organic Chemistry. Retrieved from [Link]

-

Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757. Retrieved from [Link]

-

Sone, T., et al. (1982). A Simple and Convenient Procedure for the Synthesis of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]

-

Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111–119. Retrieved from [Link]

-

Soth, M., et al. (2013). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.com. Retrieved from [Link]

-

Soth, M., et al. (2013). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]

-

Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry / Tetrahedron Letters, 2003 [sci-hub.ru]

- 11. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]

Spectroscopic Signature of a Privileged Scaffold: A Technical Guide to 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride

Introduction

In the landscape of modern medicinal chemistry, the assembly of molecular frameworks bearing "privileged structures"—scaffolds known to interact with multiple biological targets—is a cornerstone of efficient drug discovery. The title compound, 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride , represents a confluence of such valuable motifs. It combines the bio-isosteric relevance of the isoxazole ring, the versatile reactivity of the thiophene core, and the proven pharmacophoric utility of the sulfonyl chloride group, a precursor to the widely employed sulfonamide functional group.[1][2]

This guide provides an in-depth, predictive analysis of the key spectroscopic data points required for the unambiguous identification and characterization of this molecule. As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable, predicted spectroscopic profile.[3][4] For researchers synthesizing or utilizing this compound, the following sections offer a comprehensive roadmap for confirming its structural integrity via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for interpreting its spectroscopic output, particularly for NMR analysis. The structure consists of a thiophene ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with a 3,5-dimethyl-4-isoxazolyl group.

Caption: Molecular structure of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride with systematic atom numbering.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is a powerful first-pass technique to confirm the presence of key functional groups. The predicted spectrum of the title compound is dominated by vibrations from the sulfonyl chloride group and the aromatic rings.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

| ~3100 - 3120 | Aromatic C-H (Thiophene) Stretch | Medium-Weak |

| ~2920 - 2980 | Aliphatic C-H (Methyl) Stretch | Medium-Weak |

| ~1620 - 1640 | C=N Stretch (Isoxazole Ring) | Medium |

| ~1550 - 1580 | C=C Stretch (Aromatic Rings) | Medium-Variable |

| ~1375 - 1390 | SO₂ Asymmetric Stretch | Strong |

| ~1170 - 1190 | SO₂ Symmetric Stretch | Strong |

| ~800 - 840 | C-H Out-of-Plane Bend (2,5-disubstituted thiophene) | Strong |

| ~550 - 650 | S-Cl Stretch | Medium-Strong |

Rationale: The most diagnostic peaks are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, a characteristic feature of sulfonamides and their precursors.[2] Data from the NIST WebBook for 2-thiophenesulfonyl chloride supports the predicted regions for the SO₂ and aromatic vibrations.[5]

Experimental Protocol: Acquiring a KBr-Pellet IR Spectrum

This protocol ensures a high-quality, reproducible spectrum for a solid sample.

-

Sample Preparation (Self-Validating):

-

Causality: To minimize scattering of infrared light and obtain sharp peaks, the solid sample must be finely ground and dispersed in a medium that is transparent to IR radiation in the region of interest. Potassium bromide (KBr) is the standard choice.

-

Grind ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until the mixture is a fine, homogenous powder with a talc-like consistency. The absence of "shiny" particles indicates sufficient grinding.

-

-

Pellet Formation:

-

Transfer a portion of the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of a well-prepared sample, validating this step.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides precise information about the electronic environment, number, and connectivity of protons in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | d (J ≈ 4.0 Hz) | 1H | H-3' (Thiophene) | Deshielded by the adjacent electron-withdrawing SO₂Cl group. Coupled to H-5'. |

| ~7.20 | d (J ≈ 4.0 Hz) | 1H | H-5' (Thiophene) | Shielded relative to H-3' but deshielded by the isoxazole substituent. Coupled to H-3'. |

| ~2.45 | s | 3H | C5-Me (Isoxazole) | Typical chemical shift for a methyl group on an isoxazole ring. |

| ~2.30 | s | 3H | C3-Me (Isoxazole) | Slightly shielded relative to the C5-methyl due to its position relative to the thiophene ring. |

Note: Chemical shifts are predicted based on analogous substituted heterocyclic systems.[4] The coupling constant (J) between H-3' and H-5' in a thiophene ring is typically in the range of 3.5-5.0 Hz.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for many organic molecules and has a residual proton signal at δ 7.26 ppm that can be used for reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Causality: The choice of a 400 MHz (or higher) field strength is crucial for achieving good signal dispersion, which is necessary to resolve closely spaced peaks and accurately measure coupling constants.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Perform standard instrument tuning, locking (to the deuterium signal of CDCl₃), and shimming procedures to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-adding 8-16 scans is usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons represented by each peak.

-

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The proton-decoupled spectrum will show a single peak for each chemically unique carbon atom.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.5 | C5 (Isoxazole) | Quaternary carbon in the isoxazole ring, significantly deshielded. |

| ~162.0 | C3 (Isoxazole) | Quaternary carbon in the isoxazole ring, deshielded. |

| ~148.0 | C2' (Thiophene) | Quaternary carbon attached to the SO₂Cl group, strongly deshielded. |

| ~145.5 | C4' (Thiophene) | Quaternary carbon attached to the isoxazole ring. |

| ~136.0 | C3' (Thiophene) | CH carbon adjacent to the SO₂Cl-bearing carbon. |

| ~128.5 | C5' (Thiophene) | CH carbon adjacent to the isoxazole-bearing carbon. |

| ~115.0 | C4 (Isoxazole) | Quaternary carbon linking the two rings. |

| ~12.5 | C5-Me (Isoxazole) | Typical aliphatic shift for an isoxazole methyl group. |

| ~11.0 | C3-Me (Isoxazole) | Typical aliphatic shift for an isoxazole methyl group. |

Rationale: Predictions are based on established chemical shift ranges for substituted thiophenes and isoxazoles.[4][6] Quaternary carbons (those with no attached protons) generally exhibit lower intensity peaks. Online prediction tools can provide refined estimates for these values.[1]

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample and Setup: Use the same sample prepared for ¹H NMR. The instrument is tuned to the ¹³C frequency (~101 MHz on a 400 MHz system).

-

Data Acquisition:

-

Causality: A proton-decoupled experiment is standard. This involves irradiating the sample with a broad range of proton frequencies, which collapses all C-H coupling, causing each unique carbon to appear as a single, sharp line. This simplifies the spectrum and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans are required compared to ¹H NMR. A typical acquisition may involve several hundred to several thousand scans, with a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ¹H NMR.

-

The spectrum is referenced to the CDCl₃ solvent signal at δ 77.16 ppm.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₉H₈ClNO₃S₂

-

Molecular Weight: 277.75 g/mol

-

Predicted Molecular Ion (M⁺): A cluster of peaks will be observed due to the presence of isotopes of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Sulfur (³²S:³³S:³⁴S ≈ 95:0.75:4.2).

-

m/z 277: [M]⁺ peak (containing ³⁵Cl and ³²S)

-

m/z 279: [M+2]⁺ peak (containing ³⁷Cl and ³²S), with an intensity of ~37% relative to m/z 277 (33% from Cl, 4% from S).

-

m/z 281: [M+4]⁺ peak (containing ³⁷Cl and ³⁴S), with very low intensity.

-

Predicted Major Fragment Ions

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 242 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 214 | [M - SO₂H]⁺ | Rearrangement and loss of sulfoxylic acid. |

| 178 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond, loss of the sulfonyl chloride radical. |

| 149 | [C₇H₆NOS]⁺ | Fragmentation of the thiophene ring. |

| 123 | [C₅H₆NO]⁺ | 3,5-Dimethyl-4-isoxazolyl cation. |

| 64 | [SO₂]⁺ | Sulfur dioxide cation. |

Rationale: The fragmentation of aromatic sulfonyl chlorides and sulfonamides is well-documented. A primary fragmentation pathway often involves the loss of SO₂. Cleavage of the C-S bond or the S-Cl bond are also highly probable events.

Visualization of Predicted Fragmentation

Caption: Predicted primary fragmentation pathways for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride under EI-MS.

Experimental Protocol: Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction:

-

Causality: EI is a high-energy "hard" ionization technique suitable for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe for solids.

-

Place a small amount of the solid sample (<1 mg) into a capillary tube on the end of the probe.

-

-

Ionization and Analysis:

-

Insert the probe into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z value. The data is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

-

Conclusion

The spectroscopic profile of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is predicted to be highly characteristic. The strong IR absorbances for the SO₂ group, the distinct pattern of aromatic and methyl protons in the ¹H NMR, the unique set of carbon signals in the ¹³C NMR, and the predictable isotopic pattern and fragmentation in the mass spectrum collectively provide a robust analytical package. For scientists engaged in drug development and synthetic chemistry, this detailed guide serves as a reliable benchmark for verifying the successful synthesis and purity of this valuable chemical building block, ensuring the integrity of subsequent research endeavors.

References

-

MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubMed. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Spectrophotometric Determinations of the Sulfonamides. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

-

Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound 5a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SciSupplies. (n.d.). 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g. Retrieved from [Link] മീഡിയ/product/5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl-chloride-95-0-1g-cas-1268334-97-9-item-bbv-ch0025-1g-brand-bb-chemicals

-

CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

Purity assessment of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

An In-depth Technical Guide to the Purity Assessment of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards of quality, safety, and efficacy. The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a fundamental pillar of patient safety. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a key intermediate, exemplifies this principle. Its reactive sulfonyl chloride moiety is pivotal for subsequent synthetic transformations, but this same reactivity makes it susceptible to degradation and the formation of impurities.

This guide provides a comprehensive framework for the purity assessment of this specific sulfonyl chloride. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded strategy. We will move beyond rote procedural descriptions to explore the causal relationships behind methodological choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Our objective is to equip you with a self-validating system for purity analysis, ensuring that your intermediates meet the rigorous demands of pharmaceutical development.

Understanding the Impurity Landscape

A successful purity assessment begins with a theoretical analysis of potential impurities.[1] These can arise from the manufacturing process, storage, or degradation and are broadly classified by ICH guidelines.[2][3] For 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, the impurity profile is likely to include:

-

Process-Related Impurities:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Intermediates: Partially reacted molecules.

-

By-products: Resulting from side reactions, such as the formation of disulfides or sulfones, which are common in sulfonyl chloride synthesis.[4][5]

-

Reagents and Catalysts: Inorganic salts (e.g., copper salts if a Sandmeyer-type reaction is used) or residual solvents.[2][5]

-

-

Degradation Products:

-

Hydrolysis Product: The most common degradant is the corresponding 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonic acid . The high reactivity of the sulfonyl chloride group with ambient moisture makes this impurity almost inevitable.

-

Photolytic or Thermal Degradants: Depending on storage conditions, other degradation pathways may be activated.

-

The control of these impurities is governed by stringent regulatory expectations. The ICH Q3A guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][6][7]

ICH Q3A Impurity Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *Total Daily Intake; whichever is lower. This table is a simplified representation based on ICH Q3A guidelines.[2][6] |

This framework dictates the analytical rigor required. An impurity exceeding the identification threshold must be structurally characterized.

The Core of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques, particularly reverse-phase HPLC (RP-HPLC), are the cornerstone for assessing the purity of sulfonyl chlorides and quantifying their impurities.[8] They offer the specificity and sensitivity required to separate the main component from closely related structures.[9][10]

Causality in Method Development

The selection of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analyte and potential impurities.

-

Column Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. The target molecule possesses moderate polarity, making it well-suited for retention and separation on this non-polar phase.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is essential. This is because we must separate the non-polar sulfonyl chloride from its highly polar sulfonic acid degradant.

-

Aqueous Phase: Acidified water (e.g., 0.1% phosphoric acid or formic acid) is critical. The acidic pH ensures that the sulfonic acid impurity is in its protonated, less polar form, leading to better retention and sharper peak shape on the C18 column.

-

Organic Phase: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many heterocyclic compounds.

-

-

Detection: The thiophene and isoxazole rings contain conjugated systems, resulting in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for detection at an optimal wavelength (e.g., ~230-250 nm) and simultaneous acquisition of UV spectra to assess peak purity.

Workflow for Purity Method Validation

The following diagram outlines the logical workflow for developing and validating a robust HPLC purity method, guided by regulatory principles.

Caption: Workflow for HPLC method development, validation, and routine use.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Materials:

-

HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid (ACS grade), Purified Water (18.2 MΩ·cm).

2. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reverse-phase for good separation of moderately polar compounds. |

| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidifier to ensure consistent ionization state and good peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic eluent. |

| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B | A shallow gradient provides the necessary resolution between the main peak and closely eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | 235 nm | Optimal wavelength for balancing absorbance of the API and impurities. |

| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |

3. Solution Preparation:

-

Sample Diluent: Acetonitrile/Water (50:50, v/v). Acetonitrile is used to ensure the solubility of the sulfonyl chloride, but water is included to match the initial mobile phase conditions and prevent peak distortion.

-

Sample Solution: Accurately weigh ~25 mg of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This provides a concentration of ~0.5 mg/mL.

-

Reference Solution (for impurity quantification): If a reference standard for the main component is available, prepare a solution at a concentration corresponding to the impurity reporting threshold (e.g., 0.05%). For a 0.5 mg/mL sample, this would be 0.25 µg/mL. Often, the main peak from a dilute injection of the sample itself is used to estimate impurity levels, assuming equivalent detector response.[2]

4. Analysis and Calculation:

-

Equilibrate the system until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no system peaks interfere.

-

Inject the sample solution.

-

Integrate all peaks.

-

Calculate the percentage of each impurity using the area percent method:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%

This calculation assumes the response factor of the impurities is the same as the main component, a common practice in early development before impurity standards are available.[2]

Structural Confirmation and Impurity Identification

While HPLC quantifies purity, spectroscopic methods are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[8][11]

-

¹H NMR: Provides a rapid assessment of purity. The presence of the sulfonic acid degradant is easily detected by a downfield shift of the thiophene protons and the appearance of a broad, exchangeable -SO₃H proton.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and is crucial for determining the exact structure of novel impurities isolated via preparative HPLC.

Protocol Considerations:

-

Solvent: Due to the reactivity of the sulfonyl chloride, a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) is mandatory to prevent hydrolysis during the experiment.[8]

-

Quantitative NMR (qNMR): With an internal standard of known purity, qNMR can be used as a primary method to determine the absolute purity (assay) of the material.

Mass Spectrometry (MS)

MS provides vital molecular weight information and fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) is often suitable. Coupling HPLC to a mass spectrometer (LC-MS) is exceptionally powerful, providing the retention time, UV data, and mass for each separated component in a single run.

-

Data Interpretation: The molecular ion peak confirms the identity of the main component. For impurities, the exact mass measurement from a high-resolution mass spectrometer (HRMS) can determine the elemental composition, which is a critical step in structure elucidation. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion of the parent compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a fast and simple technique to confirm the presence of key functional groups.[12] For 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, the spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12]

An Integrated Strategy for Purity Assessment

A single technique is never sufficient. A robust purity assessment relies on the orthogonal application of multiple analytical methods. The following diagram illustrates how these techniques are integrated to build a complete purity profile.

Caption: Integrated analytical strategy for comprehensive purity assessment.

Conclusion: A Commitment to Quality

The purity assessment of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a multi-faceted process that demands a blend of chromatographic and spectroscopic techniques. By grounding these methods in a deep understanding of the molecule's chemistry and the governing regulatory principles, scientists can establish a comprehensive and reliable purity profile. This analytical rigor is not an academic exercise; it is an essential component of drug development that ensures the quality of intermediates, the safety of APIs, and ultimately, the well-being of patients.

References

-

Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

-

Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL: [Link]

-

Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]

-

Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

-

Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]

-

Title: General Chapters: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia URL: [Link]

-

Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link]

-

Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL: [Link]

- Title: Method for detecting content of pyridine-3-sulfonyl chloride Source: Patsnap URL

-

Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchGate URL: [Link]

-

Title: Titrimetric determination of some sulphonyl chlorides Source: Indian Journal of Chemistry URL: [Link]

-

Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

-

Title: How to test the purity of p-toluenesulfonyl chloride (TsCl) Source: ResearchGate URL: [Link]

-

Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]

Sources

- 1. ikev.org [ikev.org]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. jpionline.org [jpionline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uspbpep.com [uspbpep.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

Unveiling the Therapeutic Landscape: A Technical Guide to the Biological Targets of Isoxazolyl-Thiophenesulfonyl Derivatives

For Immediate Release

A Deep Dive into the Pharmacological Potential of a Promising Chemical Scaffold

This technical guide offers an in-depth exploration of the potential biological targets of isoxazolyl-thiophenesulfonyl derivatives, a chemical scaffold of significant interest in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, provides actionable experimental protocols, and elucidates the mechanistic underpinnings of this compound class's therapeutic promise.

Executive Summary